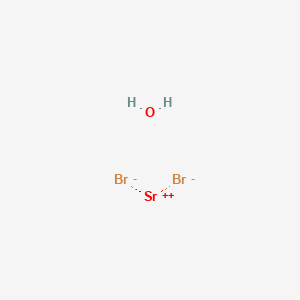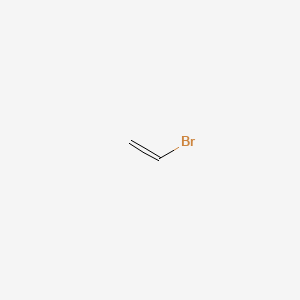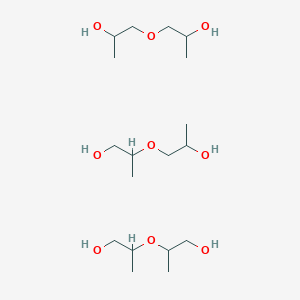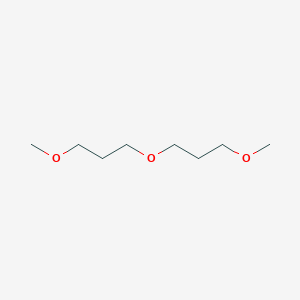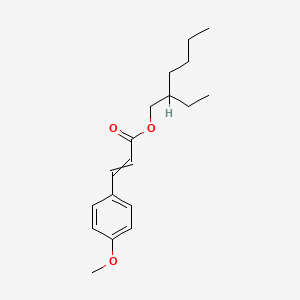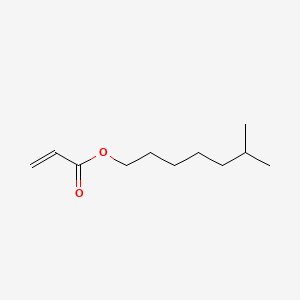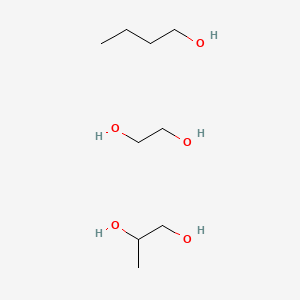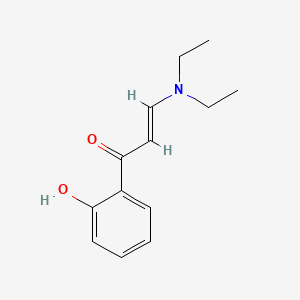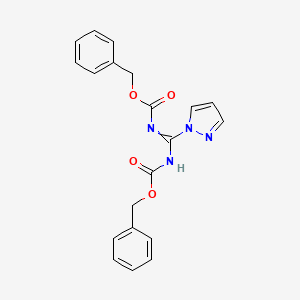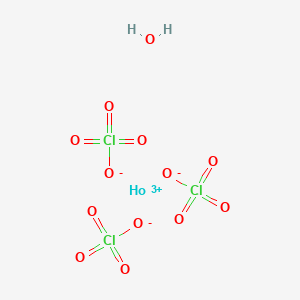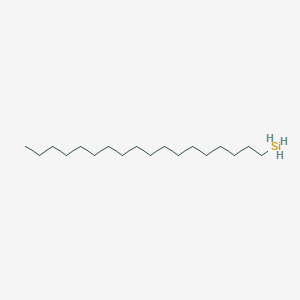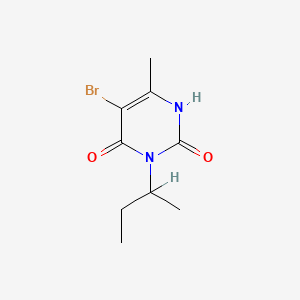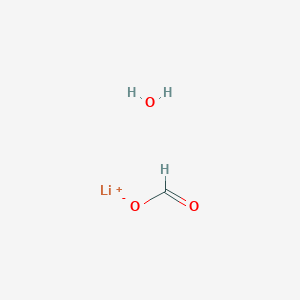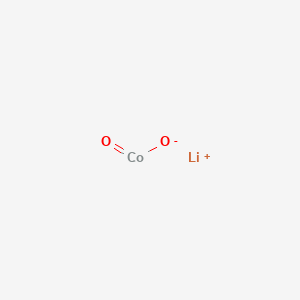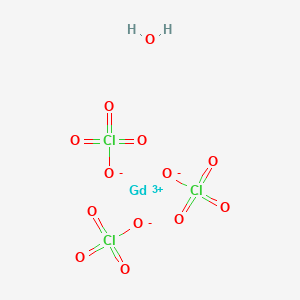
Perchloric acid,gadolinium(3+) salt (8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid, gadolinium(3+) salt (8CI,9CI) is a chemical compound with the molecular formula Cl3GdH2O13 and a molecular weight of 473.6171 g/mol . This compound is notable for its high purity, typically around 99.9% gadolinium content . It is used in various experimental and research applications due to its unique properties.
Vorbereitungsmethoden
The preparation of perchloric acid, gadolinium(3+) salt involves the reaction of gadolinium oxide or gadolinium hydroxide with perchloric acid. The reaction typically takes place in an aqueous solution, and the resulting product is then purified to achieve the desired purity level . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.
Analyse Chemischer Reaktionen
Perchloric acid, gadolinium(3+) salt undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in oxidation reactions where it donates oxygen atoms to other substances.
Reduction: It can also undergo reduction reactions where it gains electrons.
Substitution: In certain conditions, it can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or metals, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Perchloric acid, gadolinium(3+) salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the determination of various elements and compounds.
Biology: It is used in biological research for studying the effects of gadolinium on biological systems.
Medicine: It is used in medical research for developing contrast agents for magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.
Industry: It is used in industrial applications for the synthesis of other gadolinium compounds and materials
Wirkmechanismus
The mechanism of action of perchloric acid, gadolinium(3+) salt involves its interaction with various molecular targets and pathways. In biological systems, gadolinium ions can interact with calcium channels and other ion channels, affecting their function. This interaction is the basis for its use as a contrast agent in MRI, where gadolinium enhances the contrast of images by altering the relaxation times of water protons in tissues .
Vergleich Mit ähnlichen Verbindungen
Perchloric acid, gadolinium(3+) salt can be compared with other similar compounds such as:
Perchloric acid, lanthanum(3+) salt: Similar in structure but contains lanthanum instead of gadolinium.
Cerium(III) perchlorate: Contains cerium instead of gadolinium and has different chemical properties.
Gadolinium(III) chloride: Another gadolinium compound but with chloride ions instead of perchlorate ions.
The uniqueness of perchloric acid, gadolinium(3+) salt lies in its high purity and specific applications in research and industry .
Eigenschaften
IUPAC Name |
gadolinium(3+);triperchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Gd.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXABYLVQTHIELE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3GdH2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14017-52-8 |
Source


|
| Record name | Gadolinium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
